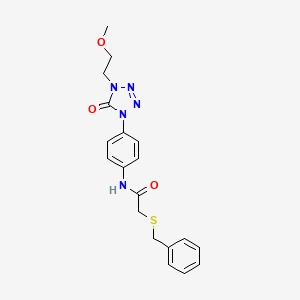

![molecular formula C17H14N4O3 B2995276 N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide CAS No. 2470280-43-2](/img/structure/B2995276.png)

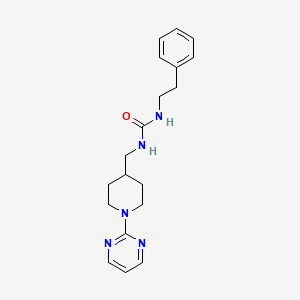

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide is an intriguing compound known for its diverse chemical properties and potential applications in various fields. It consists of a 2,6-dioxopiperidine ring attached to a benzo[e]benzimidazole-4-carboxamide structure. The compound's unique molecular configuration endows it with significant reactivity and binding capabilities, making it a focus of interest for researchers in chemistry, biology, and materials science.

Mecanismo De Acción

Target of Action

The compound N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide is a derivative of benzimidazole . Benzimidazoles are known to exhibit a wide range of biological activities, including anticancer Benzimidazoles are known to target a variety of cellular components, depending on their specific substitutions .

Mode of Action

Benzimidazoles are known to interact with their targets in various ways, leading to changes in cellular function . The specific interactions of this compound would depend on its specific substitutions and the cellular context .

Biochemical Pathways

Benzimidazoles are known to affect a variety of biochemical pathways, depending on their specific targets . The effects of this compound on biochemical pathways would depend on its specific targets and the cellular context .

Pharmacokinetics

The ADME properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Benzimidazoles are known to have a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly impact the action of a compound, including its interaction with its targets, its stability, and its efficacy .

Análisis Bioquímico

Biochemical Properties

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities . For instance, some benzimidazole derivatives have been found to inhibit acetyl- and butyrylcholinesterase , which are key enzymes involved in neurotransmission

Cellular Effects

The cellular effects of N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide are currently unknown due to the lack of specific studies on this compound. Benzimidazole derivatives have been reported to exhibit various effects on cells. For example, some benzimidazole derivatives have shown selective antiproliferative effects on certain cancer cell lines

Molecular Mechanism

Benzimidazole derivatives have been reported to interact with various biomolecules and exert their effects at the molecular level . For instance, some benzimidazole derivatives have been found to inhibit enzymes such as acetyl- and butyrylcholinesterase

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of similar compounds can be studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzimidazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory effects at a dose level of 100 mg/kg in animal models .

Metabolic Pathways

Benzimidazole derivatives are known to interact with various enzymes and cofactors .

Subcellular Localization

The subcellular localization of similar compounds can be studied using various techniques .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide can be achieved through multiple synthetic routes. One common method involves the initial formation of the 2,6-dioxopiperidine ring via a cyclization reaction, followed by the coupling of the resulting intermediate with 1H-benzo[e]benzimidazole-4-carboxylic acid. Typical reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N'-dicyclohexylcarbodiimide to facilitate the coupling process.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of the synthesis route to maximize yield and minimize waste. Techniques such as high-throughput screening of reaction conditions, and the use of continuous flow reactors, enable efficient and scalable production. The adoption of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also crucial in industrial settings to ensure sustainable and eco-friendly manufacturing processes.

Análisis De Reacciones Químicas

Types of Reactions: N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The compound's reactivity can be attributed to the presence of both electrophilic and nucleophilic sites within its molecular structure.

Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformation of the compound.

Major Products: The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of the piperidine ring can yield N-[(3S)-2,6-dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxylic acid, while substitution reactions can introduce various functional groups at the benzo[e]benzimidazole moiety, generating a diverse array of derivatives.

Aplicaciones Científicas De Investigación

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide has garnered significant attention in scientific research due to its versatile applications:

Chemistry: In chemistry, this compound serves as a valuable building block for the synthesis of complex molecules and materials. Its unique structure allows for facile modifications, enabling the design and development of novel chemical entities with tailored properties.

Biology: In biological research, this compound exhibits potential as a bioactive molecule

Medicine: In the field of medicine, this compound's interactions with biological molecules may lead to therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurodegenerative disorders, through mechanisms such as enzyme inhibition and receptor modulation.

Industry: Industrially, the compound's chemical versatility makes it useful in the development of advanced materials, such as polymers and coatings. Its incorporation into material matrices can impart desirable properties, including enhanced mechanical strength and thermal stability.

Comparación Con Compuestos Similares

When compared to similar compounds, N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide stands out due to its unique combination of structural features and reactivity. Similar compounds may include other benzo[e]benzimidazole derivatives and 2,6-dioxopiperidine-containing molecules. the specific arrangement and connectivity of functional groups in this compound confer distinct properties that differentiate it from these analogues.

List of Similar Compounds:1H-benzo[e]benzimidazole-4-carboxamide

2,6-Dioxopiperidine

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole derivatives

This compound continues to be a compound of significant interest in scientific research, with ongoing studies exploring its full potential in various domains.

Propiedades

IUPAC Name |

N-[(3S)-2,6-dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c22-13-6-5-12(17(24)21-13)20-16(23)11-7-9-3-1-2-4-10(9)14-15(11)19-8-18-14/h1-4,7-8,12H,5-6H2,(H,18,19)(H,20,23)(H,21,22,24)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTCRYWISNTHGZ-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)C2=CC3=CC=CC=C3C4=C2N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1NC(=O)C2=CC3=CC=CC=C3C4=C2N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetic acid](/img/structure/B2995194.png)

![2-[(1Z)-1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2995196.png)

![8-chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995202.png)

![N-benzyl-2-{[4-(2-methoxyethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2995207.png)

![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2995213.png)